4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile
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Overview
Description
4-(3,4-Dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Moiety: Starting from a suitable aromatic precursor, the isoquinoline ring can be constructed through cyclization reactions.
Quinoline Ring Formation: The quinoline ring can be synthesized via Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Coupling Reactions: The final step involves coupling the isoquinoline and quinoline moieties under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the nitrile group to amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in biological pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine, known for its antimalarial activity.
Isoquinoline Derivatives: Such as papaverine, used as a vasodilator.
Uniqueness
4-(3,4-Dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other quinoline or isoquinoline derivatives.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c20-11-16-12-21-18-8-4-3-7-17(18)19(16)22-10-9-14-5-1-2-6-15(14)13-22/h1-8,12H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVGLFMQKZWGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=NC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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